

# Spectroscopic Profile of Bicyclo[3.3.1]nonan-9-one: A Technical Guide

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## Compound of Interest

Compound Name: *Bicyclo[3.3.1]nonan-9-one*

Cat. No.: *B106122*

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This technical guide provides a comprehensive overview of the spectroscopic data for **bicyclo[3.3.1]nonan-9-one**, a bridged bicyclic ketone of significant interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **bicyclo[3.3.1]nonan-9-one**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant ( $J$ ) Hz	Assignment
2.65	br s	-	H-1, H-5
2.10 - 1.60	m	-	H-2, H-4, H-6, H-8 (endo and exo)
1.95	m	-	H-3, H-7 (endo)
1.45	m	-	H-3, H-7 (exo)

Note: Specific assignments and coupling constants for the methylene protons can be complex due to overlapping signals and the rigid bicyclic structure.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
217.5	C-9 (C=O)
48.5	C-1, C-5
31.8	C-3, C-7
28.9	C-2, C-4, C-6, C-8

**Table 3: Infrared (IR) Spectroscopic Data**

Frequency ( $\text{cm}^{-1}$ )	Intensity	Assignment
2925, 2855	Strong	C-H stretching (alkane)
1700	Strong	C=O stretching (ketone)

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity	Assignment
138	Moderate	$[\text{M}]^+$ (Molecular Ion)
82	High	$[\text{C}_6\text{H}_{10}]^+$
67	High	$[\text{C}_5\text{H}_7]^+$

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **bicyclo[3.3.1]nonan-9-one** is dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.1% tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube.

- $^1\text{H}$  NMR Acquisition: The  $^1\text{H}$  NMR spectrum is recorded on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: The  $^{13}\text{C}$  NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz. A spectral width of 220 ppm is used, with a relaxation delay of 2-5 seconds. Due to the lower natural abundance of  $^{13}\text{C}$ , several hundred to a few thousand scans are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon environment.

## Infrared (IR) Spectroscopy

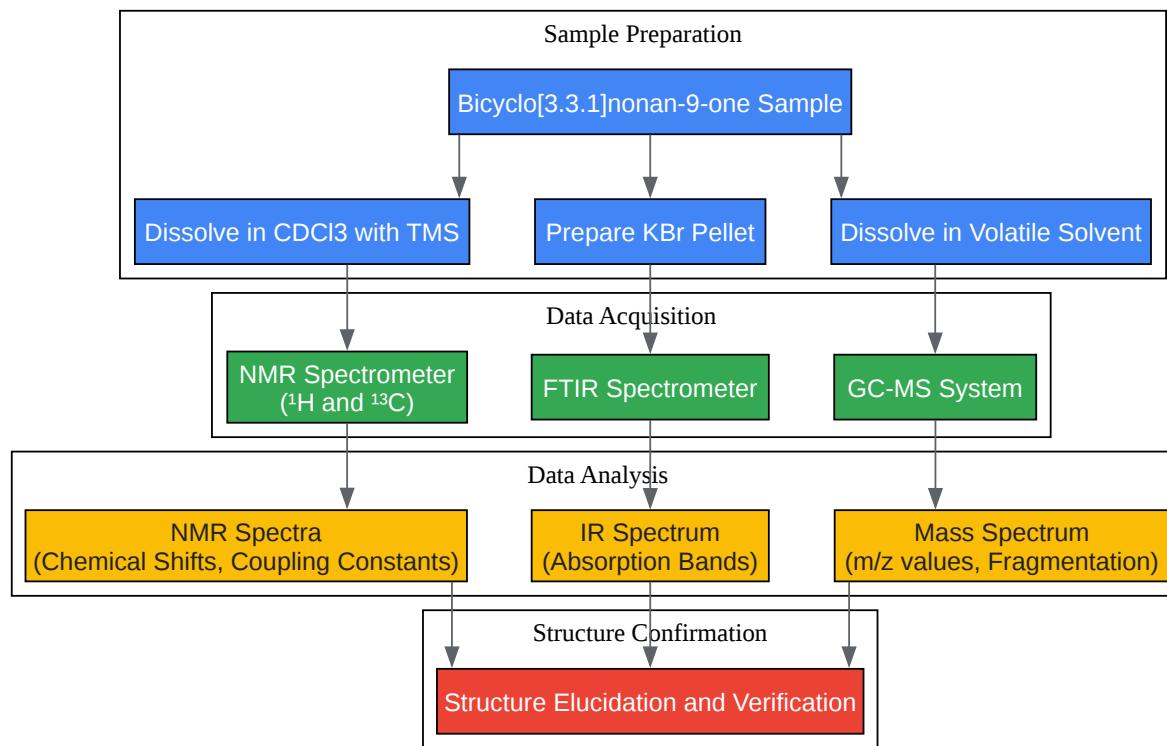
- Sample Preparation: A small amount of **bicyclo[3.3.1]nonan-9-one** (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **bicyclo[3.3.1]nonan-9-one** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.
- Ionization: Electron ionization (EI) is used, with a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a quadrupole or time-of-flight (TOF) mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **bicyclo[3.3.1]nonan-9-one**.



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Caption: Workflow for the spectroscopic characterization of **bicyclo[3.3.1]nonan-9-one**.

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